![molecular formula C22H14ClNOS B14171881 2-Chloro-1-(14h-dibenzo[a,h]phenothiazin-14-yl)ethanone CAS No. 3712-36-5](/img/structure/B14171881.png)
2-Chloro-1-(14h-dibenzo[a,h]phenothiazin-14-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-(14h-dibenzo[a,h]phenothiazin-14-yl)ethanone is a chemical compound that belongs to the phenothiazine class of compounds. Phenothiazines are known for their diverse biological activities and have been widely used in medicinal chemistry. This compound is characterized by its unique structure, which includes a chloro group and a dibenzo[a,h]phenothiazine moiety.
Méthodes De Préparation
The synthesis of 2-Chloro-1-(14h-dibenzo[a,h]phenothiazin-14-yl)ethanone typically involves the alkylation of phenothiazine derivatives. One common method includes the reaction of phenothiazine with 2-chloroacetyl chloride under basic conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the product .
Analyse Des Réactions Chimiques
2-Chloro-1-(14h-dibenzo[a,h]phenothiazin-14-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Applications De Recherche Scientifique
2-Chloro-1-(14h-dibenzo[a,h]phenothiazin-14-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of various phenothiazine derivatives.
Biology: The compound exhibits significant biological activities, including antimicrobial, antitumor, and antioxidant properties.
Medicine: It has potential therapeutic applications in the treatment of diseases such as cancer and bacterial infections.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Chloro-1-(14h-dibenzo[a,h]phenothiazin-14-yl)ethanone involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes. It also inhibits the activity of certain enzymes, leading to the accumulation of reactive oxygen species and inducing apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
2-Chloro-1-(14h-dibenzo[a,h]phenothiazin-14-yl)ethanone can be compared with other phenothiazine derivatives, such as:
Chlorpromazine: Used as an antipsychotic medication.
Prochlorperazine: Used to control severe nausea and vomiting.
Propriétés
Numéro CAS |
3712-36-5 |
|---|---|
Formule moléculaire |
C22H14ClNOS |
Poids moléculaire |
375.9 g/mol |
Nom IUPAC |
2-chloro-1-(2-thia-13-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),3(12),4,6,8,10,15,17,19,21-decaen-13-yl)ethanone |
InChI |
InChI=1S/C22H14ClNOS/c23-13-20(25)24-18-11-9-15-6-2-4-8-17(15)22(18)26-19-12-10-14-5-1-3-7-16(14)21(19)24/h1-12H,13H2 |
Clé InChI |
HBHPGJFKSZCDRJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2N(C4=C(S3)C5=CC=CC=C5C=C4)C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



phosphane](/img/structure/B14171820.png)

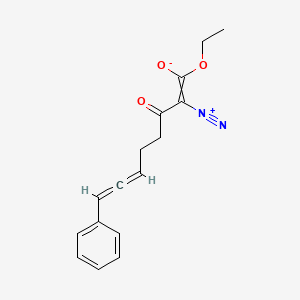
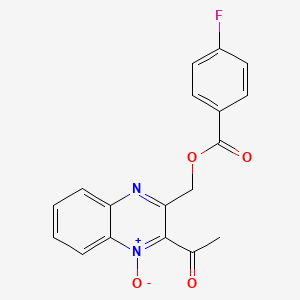
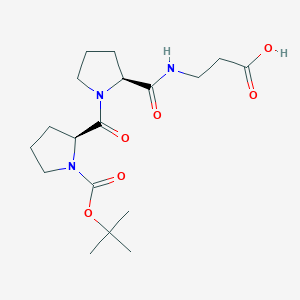
![7-[(2-amino-2-phenylacetyl)amino]-3-chloro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14171860.png)

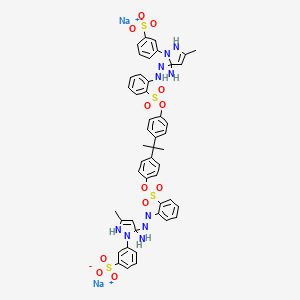
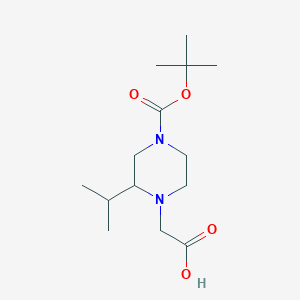
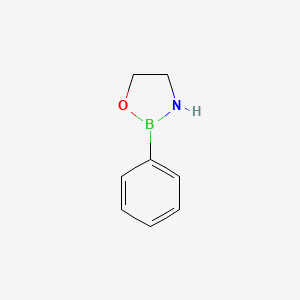
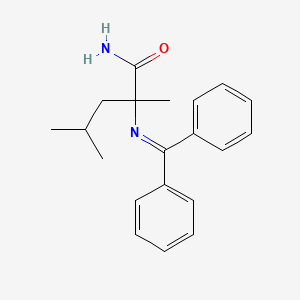

![1-Bromo-2-[2-(2-chlorophenyl)ethenyl]benzene](/img/structure/B14171884.png)
